molecular formula C20H29FN2O4 B12444994 Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate

Cat. No.: B12444994
M. Wt: 380.5 g/mol
InChI Key: VNTIQFYBYUKNNC-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position, a fluorine atom at the 3-position, and a carbamoyl group at the 4-position substituted with a [1-(4-methoxyphenyl)ethyl] moiety. This structure combines steric bulk (tert-butyl), electronic modulation (fluorine), and a polar aromatic substituent (4-methoxyphenyl), making it a candidate for pharmacological studies, particularly in receptor modulation or enzyme inhibition.

Properties

Molecular Formula

C20H29FN2O4

Molecular Weight

380.5 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-[1-(4-methoxyphenyl)ethylcarbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29FN2O4/c1-13(14-6-8-15(26-5)9-7-14)22-18(24)16-10-11-23(12-17(16)21)19(25)27-20(2,3)4/h6-9,13,16-17H,10-12H2,1-5H3,(H,22,24)

InChI Key

VNTIQFYBYUKNNC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and methoxyphenyl group play crucial roles in enhancing the binding affinity and specificity of the compound. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties.

Comparison with Similar Compounds

Tert-butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate ()

  • Substituents : Benzyl and ethyl groups on the carbamoyl.
  • Key Differences : Lacks the 3-fluoro and 4-methoxyphenylethyl groups.
  • Synthesis : Uses NaOtBu and 15-crown-5 in THF for alkylation, a method applicable to the target compound for introducing the [1-(4-methoxyphenyl)ethyl] group .

Tert-butyl 4-((4-methoxyphenyl)carbamoyl)piperidine-1-carboxylate ()

  • Substituents : Direct 4-methoxyphenyl attachment via carbamoyl.
  • Key Differences : Absence of the ethyl linker and 3-fluoro substitution.
  • Synthesis : Employs EDC/DMAP for amide coupling, a strategy likely used in the target compound’s carbamoyl formation .

(R)-Tert-butyl 4-(ethyl(1-phenylethyl)carbamoyl)piperidine-1-carboxylate ()

  • Substituents : Phenylethyl group instead of 4-methoxyphenylethyl.
  • Key Differences : Stereochemistry (R-configuration) and lack of methoxy group.
  • Synthesis : Highlights the use of ethyl iodide for alkylation, relevant for introducing ethyl-based substituents .

Electronic and Steric Effects

  • Trifluoromethyl Analogs : Compounds like tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate () demonstrate how strong electron-withdrawing groups (CF₃) alter reactivity and solubility compared to the target’s methoxy group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents logP (Predicted)
Target Compound C₂₁H₂₉FN₂O₄ ~392.47 3-F, 4-[1-(4-MeOPh)ethyl]carbamoyl ~3.2 (moderate)
Tert-butyl 4-((4-methoxyphenyl)carbamoyl)piperidine-1-carboxylate () C₁₈H₂₄N₂O₄ 332.40 4-MeOPh-carbamoyl ~2.8
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate () C₁₃H₂₄N₂O₄ 272.34 Methoxy(methyl)carbamoyl ~1.5

Notes:

  • The 4-methoxyphenylethyl group introduces aromaticity and moderate polarity, balancing hydrophobicity and hydrogen-bonding capacity.

Key Observations :

  • NaOtBu/15-crown-5 systems () are effective for introducing bulky alkyl/aryl groups.
  • EDC/DMAP () is standard for carbamoyl formation, applicable to the target compound.

Biological Activity

Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate (hereafter referred to as TBF) is a compound of significant interest in medicinal chemistry, particularly for its potential neuropharmacological applications. This article reviews the biological activity of TBF, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TBF is characterized by the following structural formula:

C17H24FN2O3\text{C}_{17}\text{H}_{24}\text{F}\text{N}_2\text{O}_3

This compound features a piperidine ring, a tert-butyl group, and a fluoro substituent, which are critical for its biological activity.

Receptor Interaction

TBF primarily interacts with the dopamine D3 receptor (D3R), which is implicated in various neuropsychiatric disorders. Research has demonstrated that compounds with similar structures exhibit selective binding to D3R over D2 receptors, which is crucial for developing medications targeting specific neurological pathways.

Selectivity Studies

A study highlighted the importance of the carbonyl group in the amide linker of TBF analogs for maintaining high selectivity for D3R. Compounds lacking this feature showed significantly reduced binding affinity, indicating that structural modifications can dramatically influence receptor selectivity and activity .

Pharmacological Effects

TBF has been evaluated for its potential therapeutic effects in models of drug addiction and psychostimulant abuse. Its selective action on D3R suggests it could modulate dopaminergic signaling pathways associated with these conditions.

In Vitro Studies

In vitro assays have shown that TBF exhibits potent inhibitory effects on D3R binding, with IC50 values in the nanomolar range. The structure-activity relationship (SAR) indicates that modifications to the piperidine ring or substituents can enhance or diminish its efficacy .

Case Studies

  • Dopamine Receptor Binding : A study involving HEK293 cells transfected with human D2 and D3 receptors demonstrated that TBF analogs could achieve over 1000-fold selectivity for D3R compared to D2R, making it a promising candidate for further development as a therapeutic agent .
  • Behavioral Studies : Animal models assessing the impact of TBF on drug-seeking behavior revealed that administration of TBF significantly reduced relapse rates in subjects previously conditioned to psychostimulants. This suggests its potential utility in treating addiction .

Summary of Findings

Study Focus Key Findings
Binding AffinityD3R vs. D2RTBF shows >1000-fold selectivity for D3R over D2R .
Behavioral ImpactDrug-seeking behavior in rodentsSignificant reduction in relapse rates with TBF treatment .
Structure-Activity RelationshipModifications to piperidine structureAlterations affect binding affinity and selectivity .

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